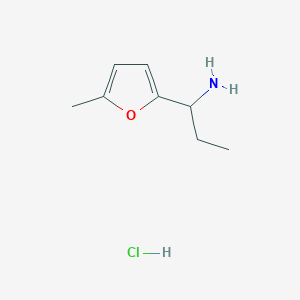
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride
Vue d'ensemble
Description
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride (NPTCH) is an organic compound that has recently been investigated for its potential applications in scientific research. NPTCH has a wide range of properties and can be used in a variety of laboratory experiments, including those related to biochemical and physiological studies. It is an important compound in the areas of drug discovery and development, and it has been found to have significant potential in the fields of biochemistry, drug development, and drug delivery.
Applications De Recherche Scientifique
Synthetic Processes
- Scalable Synthesis : A scalable synthetic process for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, was established, which is under investigation for treating central nervous system disorders. This process involves acylation, deprotection, and salt formation, yielding the product with high purity (Wei et al., 2016).
Receptor Antagonism
- Cannabinoid Receptor Antagonism : Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a similar compound) have provided insights into its molecular interaction with the CB1 cannabinoid receptor, suggesting its potential use in characterizing brain CB1 receptor binding (Shim et al., 2002).
Pharmacological Properties
- Antipsychotic Agent Potential : Heterocyclic carboxamides, similar in structure to the compound , have been evaluated as potential antipsychotic agents, showing promising in vivo activities (Norman et al., 1996).
Radioligand Binding
- Brain Binding Studies : Research on iodine-123 labeled analogs of related compounds, like AM251, has explored their binding in the mouse brain, indicating potential applications in brain receptor studies (Gatley et al., 1996).
Antimicrobial Activity
- Antimicrobial Studies : The synthesis and screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride showed moderate antimicrobial activities, suggesting its potential use in this field (Ovonramwen et al., 2019).
Other Relevant Research
- CGRP Receptor Inhibition : A structurally related compound, (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, is a potent CGRP receptor antagonist. Its synthesis and evaluation highlight the importance of such compounds in receptor inhibition (Cann et al., 2012).
Propriétés
IUPAC Name |
N-piperidin-4-yl-N-propylthiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS.ClH/c1-2-9-15(11-5-7-14-8-6-11)13(16)12-4-3-10-17-12;/h3-4,10-11,14H,2,5-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCINSVYLHQXYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCNCC1)C(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















